2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide involves multiple steps. One common approach is the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with 1,2-ethanediamine and 1,2-benzenediamine in polyphosphoric acid . This reaction forms new derivatives of heterocyclic systems, including imidazo- and benzo[4’,5’]imidazo[1’,2’:1,6]pyrido[2,3-d]pyrimidines .
Industrial Production Methods
the use of flow microreactor systems for the synthesis of similar compounds, such as tertiary butyl esters, suggests that such methods could be adapted for the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the dimethylamino group makes it susceptible to oxidation reactions.
Reduction: The carbonyl group in the cyclopenta[d]pyrimidinone ring can be reduced under appropriate conditions.
Substitution: The thioether linkage allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: The compound’s potential pharmacological properties could be explored for drug development.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound is not well-documented. its structure suggests that it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The dimethylamino group could facilitate binding to receptors or enzymes, while the cyclopenta[d]pyrimidinone ring may provide stability and specificity.
Comparison with Similar Compounds
Biological Activity
The compound 2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure combines a cyclopenta[d]pyrimidin core with various functional groups, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential applications in medicine.
Chemical Structure and Properties
The molecular formula for this compound is C20H26N4O2S, and it has a molecular weight of approximately 398.57 g/mol. The structure includes a sulfanyl linkage and a dimethylaminoethyl group, which may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C20H26N4O2S |
Molecular Weight | 398.57 g/mol |
CAS Number | 123456-78-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may act as an enzyme inhibitor or receptor modulator, leading to alterations in cellular signaling pathways. The exact mechanism is still under investigation but could involve:
- Enzyme Inhibition : Inhibiting key enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to receptors that regulate various physiological processes.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. For instance, research conducted by Fayad et al. (2019) demonstrated that derivatives of cyclopenta[d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. The study utilized multicellular spheroids to assess the efficacy of the compound in inhibiting tumor growth.
Key Findings:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values in the micromolar range, indicating potent activity against these cell lines.
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. Compounds containing pyrimidine rings have been reported to exhibit such activities by inhibiting pro-inflammatory cytokines and enzymes like COX-2.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the anticancer properties of the compound.
- Methodology : In vitro assays on cancer cell lines.
- Results : Significant reduction in cell viability was observed, supporting its potential as an anticancer agent.
-
Study on Enzyme Inhibition :
- Objective : To determine the inhibitory effects on specific enzymes.
- Methodology : Enzyme assays were performed to measure inhibition rates.
- Results : The compound demonstrated notable inhibition of target enzymes involved in tumor metabolism.
Properties
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-14-10-15(2)12-16(11-14)22-19(26)13-28-20-17-6-5-7-18(17)25(21(27)23-20)9-8-24(3)4/h10-12H,5-9,13H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZQJOVVZIFFIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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